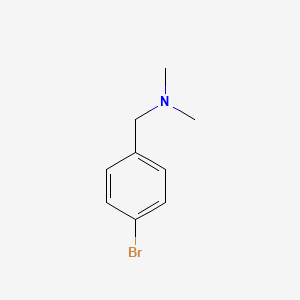

(4-Bromobenzyl)dimethylamine

Description

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of (4-Bromobenzyl)dimethylamine in organic synthesis is primarily due to its utility as a precursor for more complex molecules. The presence of the bromine atom on the benzene (B151609) ring allows for a variety of chemical transformations. It readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by other functional groups. Furthermore, the compound can undergo oxidation to form the corresponding N-oxide or reduction to replace the bromine with a hydrogen atom.

In the realm of medicinal chemistry, the dimethylamine (B145610) pharmacophore is a key feature in numerous biologically active compounds, exhibiting properties such as antimicrobial effects. rsc.org Consequently, this compound is a valuable starting material for the synthesis of potential therapeutic agents. Its structural framework is incorporated into larger molecules designed to interact with specific biological targets. The electron-withdrawing nature of the bromine substituent can influence the reactivity and binding affinity of the final compounds.

A common synthetic route to obtain this compound involves the reaction of 4-bromobenzyl bromide or 4-bromobenzyl chloride with dimethylamine. prepchem.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the acid formed.

Table 2: Example Synthesis of this compound

| Reactants | Reagents/Solvents | Product |

|---|

This table illustrates a general synthetic pathway described in the literature. prepchem.com

Overview of Academic Research Trajectories and Discoveries

Academic research has explored the application of this compound in the development of novel compounds with potential pharmacological value. A notable area of investigation is in the field of neurodegenerative diseases. Studies have indicated that derivatives of this compound may have the potential to inhibit the aggregation of tau protein, a process implicated in the pathology of Alzheimer's disease.

Research has also focused on using this compound to synthesize complex heterocyclic structures. For instance, it has been used as a precursor in the synthesis of N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine. mdpi.com This was achieved through the condensation of N-(4-bromobenzyl)isatoic anhydride (B1165640) (derived from a related bromo-benzyl amine) with 4,5-dimethyl-1,2-phenylenediamine. mdpi.com Benzimidazole derivatives are a well-established class of compounds in medicinal chemistry with a broad spectrum of biological activities. mdpi.com

Furthermore, patent literature describes the synthesis of related structures, such as the preparation of 4-nitro-N,N-dimethylbenzylamine and its subsequent reduction to 4-amino-N,N-dimethylbenzylamine, highlighting the industrial interest in this class of compounds as intermediates for various applications. google.com The research trajectory for this compound and its analogues continues to focus on its role as a versatile intermediate in the synthesis of novel organic materials and potential drug candidates.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromobenzyl bromide |

| 4-bromobenzyl chloride |

| 4-nitro-N,N-dimethylbenzylamine |

| 4-amino-N,N-dimethylbenzylamine |

| N-(4-bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine |

| N-(4-bromobenzyl)isatoic anhydride |

| 4,5-dimethyl-1,2-phenylenediamine |

| Dimethylamine |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEDQTSVZVRTGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978379 | |

| Record name | 1-(4-Bromophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-57-3 | |

| Record name | 4-Bromo-N,N-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N,N-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes to (4-Bromobenzyl)dimethylamine

The most common and well-established method for synthesizing this compound involves the nucleophilic substitution reaction between a 4-bromobenzyl halide and dimethylamine (B145610).

Reaction of 4-Bromobenzyl Chloride with Dimethylamine

The primary synthetic pathway to this compound is the reaction of 4-bromobenzyl chloride with dimethylamine. smolecule.com In this SN2 reaction, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl chloride and displacing the chloride ion. This reaction is often carried out in an organic solvent. A similar approach utilizes 4-bromobenzyl bromide, which reacts with dimethylamine in cold benzene (B151609) to yield the desired product. prepchem.com

Optimization of Reaction Conditions: Role of Bases and Solvents

To enhance the efficiency of the synthesis, optimization of reaction conditions is crucial. This includes the careful selection of bases and solvents.

Bases: The reaction between 4-bromobenzyl chloride and dimethylamine produces hydrochloric acid as a byproduct. To neutralize this acid and drive the reaction to completion, a base is typically added. smolecule.com Common bases used for this purpose include sodium hydroxide (B78521) and potassium carbonate. smolecule.com The presence of a base is essential to prevent the protonation of the dimethylamine, which would render it non-nucleophilic.

Solvents: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often favored as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. Dichloromethane and toluene (B28343) are commonly employed solvents for this reaction, which can be conducted at room temperature or with gentle heating. In some instances, dimethylformamide (DMF) has been used, as its polarity can enhance nucleophilicity. smolecule.com However, the use of DMF may necessitate additional purification steps to remove residual byproducts. smolecule.com The reaction has also been performed in benzene when starting with 4-bromobenzyl bromide. prepchem.com

Below is an interactive data table summarizing the impact of different solvents on reaction efficiency for similar amination reactions.

| Solvent | Typical Yield | Notes |

| Dichloromethane | Good | Commonly used, effective at moderate temperatures. |

| Toluene | Good | Another common choice, suitable for reactions at room temperature or slightly elevated temperatures. |

| Dimethylformamide (DMF) | Can be high | Enhances nucleophilicity but may require more rigorous purification. smolecule.com |

| Benzene | Effective | Used in the reaction with 4-bromobenzyl bromide. prepchem.com |

| Ethanol (B145695) | Moderate | A greener solvent option, though yields may be slightly lower than in polar aprotic solvents. smolecule.com |

| Water | Low | Generally not suitable for this type of transformation. researchgate.net |

| Acetonitrile (B52724) | Low | Not found to be a suitable solvent for similar transformations. researchgate.net |

| Tetrahydrofuran (THF) | Low | Not found to be a suitable solvent for similar transformations. researchgate.net |

Advanced Synthetic Strategies and Improvements

Beyond the traditional methods, research has explored more advanced and sustainable approaches for the synthesis of this compound and its analogs.

Stereoselective Approaches to Related Chiral Analogs

While the synthesis of achiral this compound is straightforward, the development of stereoselective methods for producing chiral analogs is an area of active research. Chiral amines are crucial components in many pharmaceuticals. Although specific stereoselective syntheses for this compound are not extensively detailed in the provided context, the synthesis of related chiral compounds, such as chiral alpha-(4-bromobenzyl)alanine ethyl ester, has been reported. nih.gov This indicates the potential for developing asymmetric routes to chiral derivatives of this compound. Such approaches could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. acs.orgnih.gov The development of methods for the stereoselective synthesis of protected pyrrolidines and other chiral molecules highlights the ongoing efforts in this field. umich.edu Furthermore, the preparation and application of cyclic chiral organoboron compounds are being explored for the stereoselective synthesis of various analogs. ualberta.ca

Green Chemistry Principles in Amination Reactions

In recent years, there has been a significant push to incorporate the principles of green chemistry into synthetic methodologies to reduce environmental impact. researchgate.netsemanticscholar.org For amination reactions, this includes the use of greener solvents, alternative energy sources, and catalytic systems.

Green Solvents: The use of eco-friendly solvents like ethanol and water is being explored to replace more hazardous organic solvents. smolecule.com While yields in these greener solvents might sometimes be slightly lower, they offer a more sustainable process. smolecule.com

Catalytic Systems: Transition-metal catalysts are being employed to enable amination reactions under milder conditions. smolecule.com For instance, platinum nanowires have been used to catalyze the reductive amination of 4-bromobenzaldehyde (B125591) with piperidine (B6355638) in ethanol, achieving a high yield. smolecule.com Copper(I) iodide/manganese dioxide (CuI/MnO₂) systems allow for the oxidative coupling of related starting materials at room temperature. smolecule.com

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are being investigated as energy-efficient alternatives to conventional heating, potentially reducing CO₂ emissions. smolecule.com

Biocatalysis: The use of enzymes, such as engineered transaminases, presents a promising biocatalytic route for the selective amination of related benzaldehyde (B42025) derivatives, although yields may be moderate. smolecule.com

Waste Minimization: The use of stoichiometric oxidants that generate benign byproducts, such as the use of MnO₂ in CuI systems which produces MnO, aligns with the green chemistry principle of waste minimization. smolecule.com Mechanochemistry, which involves solvent-free reactions through mechanical force, is also emerging as a sustainable alternative for C-N cross-coupling reactions. rsc.org

Chemical Reactivity and Mechanistic Transformation Studies

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the sp²-hybridized carbon of the benzene (B151609) ring is generally unreactive toward traditional bimolecular nucleophilic substitution (SN2) reactions. However, it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, which are the primary pathways for nucleophilic substitution at this center.

Displacement by Various Nucleophiles (e.g., hydroxide (B78521), cyanide, amines)

Direct displacement of the aromatic bromine by nucleophiles like hydroxide, cyanide, or amines via an SNAr mechanism is not typically feasible under standard conditions due to the high strength of the C-Br bond. Instead, transition-metal catalysis is employed to facilitate these transformations.

Amines (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgchemeurope.com This reaction allows for the substitution of the bromine atom in (4-Bromobenzyl)dimethylamine with a variety of primary or secondary amines. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's efficiency and scope. rug.nl

Cyanide: While direct substitution is difficult, the bromine can be displaced by a cyanide group using palladium or copper catalysis, a common transformation for aryl halides. For instance, the cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govchemicalnote.compharmaguideline.comthiadiazole) with copper(I) cyanide has been successfully demonstrated. researchgate.net

Carbon Nucleophiles (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org this compound can serve as the electrophilic partner in this reaction, allowing for the introduction of various aryl, vinyl, or alkyl groups at the position of the bromine atom. The mechanism involves oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid species and reductive elimination. libretexts.org

| Reaction Type | Nucleophile | Typical Catalyst/Ligand | Typical Base | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ / Biaryl Phosphine (e.g., RuPhos) | NaOtBu, K₂CO₃ | Aryl Amine |

| Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | K₂CO₃, K₃PO₄ | Biaryl or Alkyl-Aryl Compound |

| Cyanation | CN⁻ (e.g., from CuCN or Zn(CN)₂) | Pd(PPh₃)₄ | Not always required | Aryl Nitrile |

Kinetic and Thermodynamic Analysis of Substitution Pathways

Palladium-Catalyzed Reactions: The kinetics of reactions like the Buchwald-Hartwig amination are complex and depend on the concentrations of the substrate, catalyst, ligand, and base, as well as temperature. The rate-determining step can vary depending on the specific reaction partners and conditions but is often the oxidative addition or the reductive elimination step.

SN2 Reactions on Benzylic Halides: While the aryl bromide of this compound is unreactive to SN2, the analogous benzylic halide, 4-bromobenzyl bromide, is highly reactive. The study of its reaction kinetics provides insight into the stability of the transition state. SN2 reactions are bimolecular, with a rate that depends on the concentration of both the alkyl halide and the nucleophile. chemicalnote.comwikipedia.org The reaction proceeds through a single, concerted step involving a pentacoordinate carbon transition state. pharmaguideline.comlibretexts.org Electron-donating groups on the benzene ring can increase the reaction rate by stabilizing the transition state, which has some carbocation character, while electron-withdrawing groups decrease the rate. researchgate.net The reaction is thermodynamically driven by the formation of a more stable C-nucleophile bond compared to the C-halogen bond and the generation of a stable halide leaving group. researchgate.net

| Parameter | Description | Influencing Factors for Benzylic Systems |

|---|---|---|

| Rate Law | Rate = k[Substrate][Nucleophile] | Follows second-order kinetics. wikipedia.org |

| Stereochemistry | Inversion of configuration at the reaction center. | Applicable if the benzylic carbon is chiral. |

| Enthalpy of Activation (ΔH‡) | Energy barrier to reach the transition state. | Lowered by π-system conjugation, which stabilizes the transition state. wikipedia.org |

| Entropy of Activation (ΔS‡) | Change in order/disorder in the transition state. | Typically negative, as two species combine to form one ordered transition state. |

| Thermodynamics (ΔG) | Overall free energy change of the reaction. | Favored by strong nucleophiles and good leaving groups (e.g., I⁻ > Br⁻ > Cl⁻). nih.gov |

Oxidation Reactions of the Amine Moiety

The tertiary amine group in this compound is susceptible to oxidation, primarily leading to the formation of an N-oxide derivative.

Formation of N-Oxide Derivatives

Tertiary amines can be readily oxidized to form amine N-oxides, which contain a coordinate covalent bond between the nitrogen and oxygen atoms. thieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or magnesium monoperoxyphthalate. The resulting N-oxide of this compound is a polar, often crystalline solid. These N-oxides are themselves useful intermediates; for example, N,N-dimethylbenzylamine N-oxide derivatives react with acetic anhydride (B1165640) in the Polonovski reaction, leading to demethylation or debenzylation products. rsc.orgrsc.org

Selective Oxidation Methodologies and Catalysis

Achieving selective oxidation of the amine in the presence of other functional groups can be challenging. However, methodologies have been developed to control this reactivity. In molecules containing multiple amine sites, such as a tertiary aliphatic amine and a pyridine ring, selective oxidation of the heteroaromatic nitrogen can be achieved by using an in situ protonation strategy to protect the more basic aliphatic amine. nih.gov While secondary benzylic amines can be oxidized to nitrones using H₂O₂, studies have shown that tertiary amines like N-benzyl-N-methylaniline are resistant to N-oxide formation under the same conditions, indicating that selectivity is possible based on the amine's substitution pattern. acs.orgacs.org Other oxidative transformations can occur at the α-carbon, where electrochemical methods can be tuned to favor one-electron oxidation to an α-amino radical over two-electron oxidation to an iminium cation, enabling selective C-H functionalization. nih.gov

Reduction Reactions

The primary reduction reaction involving this compound is the cleavage of the carbon-bromine bond, a process known as reductive dehalogenation. This transformation removes the bromo substituent, replacing it with a hydrogen atom to yield N,N-dimethylbenzylamine.

Several methods are effective for this purpose:

Catalytic Hydrogenation: This is a common and efficient method where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C).

Metal-Free Reduction: A system composed of phosphorous acid (H₃PO₃) and a catalytic amount of iodine (I₂) has been shown to effectively dehalogenate benzyl (B1604629) halides. acs.org

Dissolving Metal Reduction: Systems using alkali metals, such as lithium in liquid ammonia (Birch reduction conditions), can also achieve dehalogenation. acs.org

Electrocatalytic Dehalogenation: Electrochemical methods using catalysts can also facilitate the reductive cleavage of the C-Br bond. researchgate.net

These reduction methods are valuable for removing the halogen atom after it has served its purpose as a directing group or a reactive site for cross-coupling reactions.

Organometallic Chemistry and Cross-Coupling Reactions

The bromine atom of this compound provides a handle for organometallic transformations, most notably through bromine-lithium exchange. This reaction is a powerful tool for the formation of a new carbon-carbon or carbon-heteroatom bond at the 4-position of the benzyl ring. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the rapid exchange of the bromine atom for a lithium atom. wikipedia.org This generates a highly reactive aryllithium intermediate, 4-(dimethylaminomethyl)phenyllithium.

The bromine-lithium exchange is a kinetically controlled process, and its rate is influenced by the stability of the resulting carbanion. wikipedia.org The reaction is typically very fast, even at low temperatures, and often proceeds with high efficiency. The mechanism is thought to involve the formation of a reversible "ate-complex" intermediate. wikipedia.org

Once formed, the aryllithium intermediate can undergo transmetalation with a variety of metal salts to generate other organometallic reagents. For example, reaction with copper(I) salts can produce an organocuprate, which can then be used in various coupling reactions. researchgate.net This two-step process of lithiation followed by transmetalation significantly expands the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the para-position.

The table below outlines the key steps and reagents in the lithiation and transmetalation of this compound.

| Step | Reagent | Intermediate/Product |

| Lithiation | n-Butyllithium (n-BuLi) | 4-(dimethylaminomethyl)phenyllithium |

| Transmetalation | Copper(I) salt (e.g., CuI) | Organocuprate species |

| Transmetalation | Zinc(II) salt (e.g., ZnCl₂) | Organozinc species |

| Transmetalation | Tin(IV) salt (e.g., Bu₃SnCl) | Organostannane species |

The aryllithium species generated from the bromine-lithium exchange of this compound can be trapped with an electrophilic tin reagent, such as tributyltin chloride (Bu₃SnCl), to form an organostannane. This reaction, known as stannylation, results in the formation of (4-(dimethylaminomethyl)phenyl)tributylstannane. Organostannanes are versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling.

A significant application of these organostannane derivatives is in the synthesis of fluorinated aromatic compounds. The carbon-tin bond in the organostannane can be cleaved and replaced with a fluorine atom. One method for achieving this transformation involves the reaction of the organostannane with a silver-containing compound and a fluorinating agent. google.com This process allows for the regioselective introduction of a fluorine atom onto the aromatic ring, replacing the organostannane group. google.com

Lithiation: this compound is treated with n-butyllithium to generate 4-(dimethylaminomethyl)phenyllithium.

Stannylation: The aryllithium intermediate is reacted with tributyltin chloride to form (4-(dimethylaminomethyl)phenyl)tributylstannane.

Fluorination: The organostannane is then subjected to fluorination conditions, typically involving a silver salt and a fluorine source, to yield 4-fluoro-N,N-dimethylbenzylamine.

This strategy highlights the utility of this compound as a precursor for accessing fluorinated analogues through organometallic intermediates.

This compound, as a derivative of N,N-dimethylbenzylamine, is expected to exhibit reactivity in the formation of cycloplatinated complexes. Cycloplatination is an intramolecular reaction where a platinum center coordinates to a donor atom (in this case, the nitrogen of the dimethylamino group) and subsequently activates a C-H bond on the aromatic ring, typically at the ortho position, to form a stable metallacycle.

The formation of cycloplatinated complexes often involves the reaction of the benzylamine (B48309) derivative with a platinum(II) precursor, such as K₂PtCl₄ or a platinum(II) acetate complex. nih.govresearchgate.net The mechanism of cycloplatination can vary depending on the specific platinum precursor and reaction conditions. For N,N-dimethylbenzylamine and related ligands, the process is often initiated by the coordination of the nitrogen atom to the platinum center. nih.gov This is followed by an intramolecular electrophilic substitution or an oxidative addition pathway, leading to the activation of an ortho C-H bond and the formation of a five-membered platinacycle. nih.govntu.edu.sg

The presence of the bromine atom at the para-position of this compound is not expected to sterically hinder the cycloplatination at the ortho-position. However, its electron-withdrawing nature may influence the electronic properties of the aromatic ring and, consequently, the rate and efficiency of the C-H activation step.

The resulting cycloplatinated complexes of this compound are of interest for their potential applications in catalysis, materials science, and medicinal chemistry. The bromine atom in these complexes can also serve as a functional handle for further synthetic modifications, allowing for the preparation of more complex and functionalized cycloplatinated structures.

The table below provides a general overview of the components involved in the cycloplatination of this compound.

| Component | Role | Examples |

| Ligand | Substrate for cyclometalation | This compound |

| Platinum Precursor | Source of platinum(II) | K₂PtCl₄, cis-[Pt(OAc)₂(DMSO)₂] nih.gov |

| Solvent | Reaction medium | Toluene (B28343), Acetic acid |

| Product | Cyclometalated complex | Ortho-platinated complex of this compound |

Synthesis and Investigation of 4 Bromobenzyl Dimethylamine Derivatives and Analogs

Design Principles for Structural Modification and Derivative Libraries

The utility of (4-Bromobenzyl)dimethylamine as a precursor lies in the distinct reactivity of its components, which forms the basis for designing derivative libraries. The primary design principles revolve around modifying the aromatic ring, the benzylic position, or the dimethylamino group to tune the molecule's steric, electronic, and physicochemical properties.

Dimethylamine (B145610) Moiety : The dimethylamine group is a common pharmacophore in many biologically active compounds. Its basicity and hydrogen-bonding capability can be crucial for interactions with biological targets like enzymes or receptors. Modifications can include quaternization to form ammonium (B1175870) salts or demethylation, though these are less common than modifications at the aromatic ring.

Derivative Libraries for Specific Applications : By systematically applying these modifications, researchers can generate libraries of derivatives. For instance, in medicinal chemistry, derivatives have been investigated for their potential to inhibit the aggregation of proteins in neurodegenerative diseases. In materials science, structural modifications, such as introducing π-conjugated systems, are explored to create derivatives with tunable aggregation-induced emission (AIE) properties for use in optoelectronics.

Synthesis of Halogenated Analogs (e.g., Fluorinated Derivatives)

Creating halogenated analogs of this compound, particularly fluorinated versions, is of significant interest due to the unique properties that fluorine atoms impart on molecules, such as increased metabolic stability and altered binding affinities. nih.gov The synthesis of these analogs can be approached in two primary ways: by starting with a pre-halogenated precursor or by modifying the existing this compound molecule.

A common strategy involves the synthesis from a corresponding halogenated benzaldehyde (B42025). For example, a fluorinated analog could be prepared starting from 4-fluorobenzaldehyde. This process typically involves two steps:

Oximation : The aldehyde is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. google.com

Reduction : The resulting oxime is then reduced to the primary benzylamine (B48309). google.com

N,N-dimethylation : The primary amine is subsequently dimethylated using an appropriate methylating agent to yield the final (4-halobenzyl)dimethylamine.

Another approach is reductive amination, where the halogenated benzaldehyde reacts directly with dimethylamine in the presence of a reducing agent to form the tertiary amine in a single pot. chemicalbook.com

The table below outlines the precursors for synthesizing different halogenated analogs based on established chemical transformations. google.com

| Target Compound | Key Precursor | Synthetic Approach |

| (4-Fluorobenzyl)dimethylamine | 4-Fluorobenzaldehyde | Reductive Amination |

| (4-Chlorobenzyl)dimethylamine | 4-Chlorobenzaldehyde | Reductive Amination |

| (3-Bromobenzyl)dimethylamine | 3-Bromobenzaldehyde | Reductive Amination |

| (2-Fluorobenzyl)dimethylamine | 2-Fluorobenzaldehyde | Reductive Amination |

Preparation of Biphenylmethylamine Derivatives

The bromine atom on this compound is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the brominated aromatic ring and a boronic acid or ester, yielding biphenylmethylamine derivatives. These structures are prevalent in pharmaceuticals and functional materials.

The general synthetic scheme is as follows:

This compound is reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., toluene (B28343)/water or DME). The reaction typically requires heating to proceed to completion.

This methodology allows for the creation of a diverse library of biphenylmethylamine derivatives by simply varying the structure of the arylboronic acid coupling partner.

| Arylboronic Acid Coupling Partner | Resulting Biphenylmethylamine Derivative |

| Phenylboronic acid | (Biphenyl-4-ylmethyl)dimethylamine |

| 4-Methoxyphenylboronic acid | Dimethyl(4'-methoxybiphenyl-4-ylmethyl)amine |

| 3-Pyridylboronic acid | Dimethyl[4-(pyridin-3-yl)benzyl]amine |

| 4-Cyanophenylboronic acid | 4'-[(Dimethylamino)methyl]biphenyl-4-carbonitrile |

Incorporation into Higher-Order Molecular Architectures

The structural features of this compound make it a valuable component for building larger, more complex molecules. Its ability to undergo transformations at the bromine site and its inherent dimethylaminomethyl group allow it to be incorporated into a variety of higher-order structures.

Ligand Synthesis : The compound can be used as a precursor for synthesizing specialized ligands for catalysis. For example, it can be converted into a Grignard reagent, which can then react with chlorodiphenylphosphine (B86185) to produce 4-(diphenylphosphino)benzyldimethylamine. This phosphine (B1218219) ligand can coordinate with transition metals for various catalytic applications. chemicalbook.com

Complex Heterocycles : The reactivity of the benzylamine framework can be exploited to construct complex heterocyclic systems. For example, related halogenated benzylamines have been used as reactants in formal [4+4] reactions to create complex structures like 2,6,9-triazabicyclo[3.3.1]nonane derivatives.

Designer Drug Analogs : The core structure is found in more complex designer drugs. For instance, it can be conceptualized as a fragment for building benzylpiperazine analogs, such as 4-bromo-2,5-dimethoxybenzylpiperazine, which are investigated for their psychoactive properties. researchgate.net

Through these and other synthetic strategies, this compound continues to be a foundational element for constructing novel and functional molecules across various fields of chemical science.

Mechanistic Investigations at the Molecular Level

Elucidation of Reaction Mechanisms for Key Transformations

(4-Bromobenzyl)dimethylamine serves as a versatile substrate for various chemical reactions, and researchers have investigated the mechanisms of these key transformations to understand the intricate electronic and structural changes that occur.

Nucleophilic Substitution and Cross-Coupling Reactions: The presence of a bromine atom on the benzene (B151609) ring makes this compound a suitable precursor for nucleophilic substitution and cross-coupling reactions. In nucleophilic substitution, the bromine atom acts as a leaving group, being displaced by a nucleophile. The mechanism can proceed through different pathways, such as an SNAr (nucleophilic aromatic substitution) mechanism, although the benzylic position also allows for SN1 or SN2 type reactions at the CH2 group under certain conditions. The bromine atom also facilitates palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the formation of new carbon-carbon bonds.

Electrochemical Cleavage of the Benzyl (B1604629) C-N Bond: A significant transformation is the selective oxidative cleavage of the benzylic C-N bond. Recent studies have demonstrated that this can be achieved through electrochemical methods without the need for metal catalysts or external oxidants. mdpi.comnih.gov This process involves the transfer of electrons at an electrode surface, leading to the cleavage of the C-N bond. mdpi.comnih.gov This method is considered a green chemistry approach and shows good adaptability for primary, secondary, and tertiary amines, using water as the oxygen source. mdpi.comnih.gov

Photochemical Cleavage of the Benzyl C-N Bond: The benzylic C-N bond can also be cleaved photochemically. Studies on related compounds, such as 3-(diethylamino)benzyl (DEABn) systems, show that direct irradiation can break this bond to release the corresponding amine. acs.org The efficiency of this process can be influenced by the solvent system. For instance, while photochemical release of primary and secondary amines proceeds with high yields in methanol, releasing tertiary amines is often more efficient in a mixture of acetonitrile (B52724) and water, which can reduce undesired side reactions. acs.org

Multi-Component Reactions: Benzylamines, including substituted variants like this compound, participate in multi-component reactions. For example, the reaction between benzylamines, diethyl phosphite, and triethyl orthoformate can lead to different products depending on the reaction conditions and the nature of the substituents. mdpi.com Mechanistic studies using techniques like ³¹P-NMR have revealed that such reactions can proceed through multiple intermediates that exist in a thermodynamic equilibrium. mdpi.com The reaction pathway can be complex, potentially involving the formation of intermediates like N-benzylidenebenzylamine. mdpi.com

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the aromatic ring of benzylamine (B48309) derivatives play a crucial role in directing the selectivity of reactions and influencing their rates. The bromo group at the para-position of this compound exerts significant electronic effects.

Electronic Effects of Substituents: Substituents influence reactivity through a combination of inductive and resonance effects. stpeters.co.in The bromine atom is an electron-withdrawing group inductively but can donate electrons through resonance due to its lone pairs. stpeters.co.in In the case of this compound, the electron-withdrawing nature of bromine can affect the nucleophilicity of the dimethylamino group and the reactivity of the aromatic ring.

Kinetic Studies and Hammett Plots: The effect of substituents on reaction rates has been quantified in various studies. In the nucleophilic addition of substituted benzylamines to β-nitrostyrene, the rate constants were determined for numerous derivatives. cdnsciencepub.com Correlation analysis using Hammett plots (a plot of the logarithm of the reaction rate versus a substituent constant) provides insight into the electronic nature of the transition state. For instance, kinetic studies of the reactions of α-bromoacetanilides with substituted benzylamines have revealed biphasic concave Hammett plots. researchgate.net This biphasic nature suggests a change in the reaction mechanism as the electronic nature of the substituent on the benzylamine is varied. researchgate.net

Substituent Effects in Multi-Component Reactions: In the three-component reaction of substituted benzylamines with triethyl orthoformate and diethylphosphite, substituents on the phenyl ring have shown significant effects on the product distribution. mdpi.com For example, depending on the electronic nature and position of the substituent, the reaction can yield aminophosphonates or other products, highlighting the substituent's role in steering the reaction course. mdpi.com

The table below summarizes the effect of different substituents on the reaction of benzylamines, providing a comparative view of how electronic properties influence chemical reactivity.

| Substituent on Benzylamine | Reaction Studied | Observed Effect | Reference |

| Electron-donating groups (e.g., 4-MeO, 4-Me) | Reaction with α-bromoacetanilides | Positive Hammett coefficient (ρY > 0) for certain substrates | researchgate.net |

| Electron-withdrawing groups (e.g., 4-Cl, 3-Cl) | Reaction with α-bromoacetanilides | Negative Hammett coefficient (ρY < 0) for certain substrates | researchgate.net |

| Various para-substituents | Addition to β-nitrostyrene | Negative polar regression coefficients, indicating a cationic species in the transition state | cdnsciencepub.com |

| Ortho-substituents | Addition to β-nitrostyrene | Reaction is subject to steric hindrance | cdnsciencepub.com |

This table is generated based on findings from studies on substituted benzylamines, which provide a framework for understanding the behavior of this compound.

Transition State Analysis of Bond-Forming and Bond-Breaking Processes

The transition state is a fleeting, high-energy configuration that molecules pass through during a chemical reaction. dntb.gov.ua Its analysis is crucial for a deep understanding of reaction mechanisms. While direct observation is generally not possible due to its short lifetime (around 10⁻¹³ seconds), its structure and energy can be probed through kinetic studies and computational chemistry. dntb.gov.ua

Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction intermediates and transition states. For reactions involving this compound, DFT calculations can be used to determine bond dissociation energies and map out the energy profile of a reaction pathway. Electrostatic potential maps can identify nucleophilic and electrophilic sites, while transition state analysis can predict the activation energy barriers for processes like SN2 displacement. Computational methods have been employed to characterize transition states by identifying a single imaginary frequency in the vibrational analysis. rsc.org

Kinetic Analysis and Reaction Mechanisms: Experimental kinetics provide indirect evidence about the transition state. For example, in the reaction of substituted benzylamines with α-bromoacetanilides, the analysis of kinetic data and Hammett plots led to proposals for different transition state structures depending on the substituents. researchgate.net For substrates with electron-donating or weakly withdrawing groups, the reaction is proposed to proceed through a bridged transition state during the rate-limiting expulsion of the bromide leaving group from a tetrahedral intermediate. researchgate.net Conversely, for substrates with stronger electron-withdrawing groups, a concerted mechanism with an enolate-like transition state, where the nucleophile attacks the α-carbon, is suggested. researchgate.net

The table below outlines key concepts and findings related to the transition state analysis of reactions involving benzylamine derivatives.

| Process | Method of Analysis | Key Findings | Reference |

| SN2 Displacement | Quantum Mechanical Calculations (DFT) | Prediction of activation barriers and modeling of reaction intermediates. | |

| Benzylaminolysis of α-bromoacetanilides | Kinetic Studies (Hammett Plots) | Proposed bridged transition state for certain substituents. | researchgate.net |

| Benzylaminolysis of α-bromoacetanilides | Kinetic Studies (Hammett Plots) | Proposed concerted, enolate-like transition state for other substituents. | researchgate.net |

| Nucleophilic Addition to Alkenes | Correlation Analysis of Reactivity | Evidence for an electron-deficient (cationic) center in the transition state. | cdnsciencepub.com |

This table synthesizes information on transition state analysis from studies on related benzylamine systems to infer the mechanistic behavior of this compound.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (4-Bromobenzyl)dimethylamine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical environment of each proton is represented by a distinct signal. The spectrum of this compound is expected to show three main sets of signals: two doublets in the aromatic region corresponding to the protons on the para-substituted benzene (B151609) ring, a singlet for the benzylic protons (CH₂) adjacent to the ring and the nitrogen atom, and another singlet for the six equivalent protons of the two methyl (CH₃) groups on the nitrogen.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the quaternary carbon attached to the bromine atom, the other aromatic carbons, the benzylic carbon, and the methyl carbons. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the compound's structure. rsc.orgmdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (2H, ortho to Br) | ~7.45 | Doublet (d) | 2H |

| Aromatic (2H, meta to Br) | ~7.20 | Doublet (d) | 2H |

| Benzylic (-CH₂-) | ~3.40 | Singlet (s) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-Br (Aromatic) | ~121 |

| C-H (Aromatic) | ~131, ~130 |

| C-CH₂ (Aromatic) | ~138 |

| -CH₂- | ~64 |

Mass Spectrometry (GC/MS) for Product Identification and Purity Profiling

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC/MS), is a powerful technique for confirming the molecular weight and identifying the structure of this compound. It is also highly effective for assessing sample purity by detecting and identifying trace impurities. researchgate.net

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) fragments in a predictable manner. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (214.1 g/mol ). scbt.com Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with nearly equal intensity, which is a characteristic isotopic signature for bromine.

The fragmentation pattern provides further structural evidence. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or related structures. For this compound, a significant fragment would be the dimethyliminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58, which is often the base peak for N,N-dimethylated compounds. scispace.com Another key fragment would arise from the loss of the dimethylamino group, resulting in the 4-bromobenzyl cation at m/z 169/171.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

|---|---|

| 213/215 | [M]⁺ (Molecular Ion) |

| 169/171 | [Br-C₆H₄-CH₂]⁺ |

| 134 | [M - Br]⁺ |

| 90 | [C₇H₆]⁺ |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. synblock.com As an analytical tool, HPLC is employed to determine the purity of a sample with high accuracy and sensitivity. nih.gov

A typical analytical method would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape for amines. helixchrom.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and isolate larger quantities of the compound. lcms.czsichem.de This is particularly useful for purifying the final product from a synthesis to remove unreacted starting materials, byproducts, or other impurities, yielding a high-purity standard required for subsequent research applications. lcms.cz

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC) is a robust and widely used technique for monitoring the progress of chemical reactions and for the quantitative analysis of volatile compounds like this compound. nih.gov Its high resolving power allows for the separation of the target compound from starting materials, solvents, and byproducts.

In the context of synthesizing this compound, GC can be used to track the disappearance of reactants (e.g., 4-bromobenzyl chloride or bromide) and the appearance of the product over time. Small aliquots of the reaction mixture can be withdrawn periodically, prepared, and injected into the GC. The resulting chromatogram provides a snapshot of the reaction's progress. beilstein-journals.org

For quantification, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. By using an internal standard and creating a calibration curve, the exact concentration and yield of the product in the reaction mixture can be determined with high precision. nih.gov This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Table 5: Typical GC Method Parameters for Reaction Monitoring

| Parameter | Typical Setting |

|---|---|

| Column | Mid-polarity capillary column (e.g., DB-5 or similar) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split/Splitless |

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations of Electronic Structure

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (4-Bromobenzyl)dimethylamine. These calculations provide insights into the molecule's stability, reactivity, and charge distribution. A common approach involves geometry optimization followed by frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the benzene (B151609) ring, while the LUMO is anticipated to be distributed over the aromatic ring and the C-Br bond. From the HOMO and LUMO energy values, several key electronic properties can be derived. nih.gov

Table 1: Calculated Electronic Properties of this compound (Note: These are theoretical values based on DFT calculations for analogous structures and are presented for illustrative purposes.)

| Property | Symbol | Formula | Typical Calculated Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -5.8 eV |

| LUMO Energy | ELUMO | - | ~ -0.9 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.9 eV |

| Ionization Potential | IP | -EHOMO | ~ 5.8 eV |

| Electron Affinity | EA | -ELUMO | ~ 0.9 eV |

| Electronegativity | χ | (IP + EA) / 2 | ~ 3.35 eV |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.45 eV |

| Softness | S | 1 / (2η) | ~ 0.20 eV-1 |

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show a negative potential (electron-rich region, typically colored red) around the nitrogen atom of the dimethylamino group, making it a likely site for electrophilic attack. Conversely, positive potentials (electron-poor regions, colored blue) would be expected around the hydrogen atoms. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction through quantum-chemical calculations.

The most common and reliable method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. researchgate.net The process involves optimizing the molecular geometry and then calculating the NMR isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com

The accuracy of DFT-based NMR predictions has improved significantly, with modern best-practice protocols achieving root-mean-square deviations (RMSD) of 0.15 ppm for ¹H shifts and 2.5 ppm for ¹³C shifts. researchgate.netnrel.gov Machine learning-based approaches have also emerged as powerful tools, sometimes offering even higher accuracy and speed. nrel.govscholaris.cachemrxiv.org For ¹H prediction, Mean Absolute Errors (MAE) can be less than 0.2 ppm, and for ¹³C, the MAE can be under 2 ppm. nih.gov

Based on these computational methods, a predicted NMR spectrum for this compound can be generated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on DFT-GIAO principles. Experimental ranges are provided for comparison where available.)

| ¹H NMR | ||

|---|---|---|

| Assignment | Predicted δ (ppm) | Experimental Range (ppm) |

| Aromatic Protons (H-2, H-6) | ~ 7.45 | 7.2 - 7.4 |

| Aromatic Protons (H-3, H-5) | ~ 7.20 | |

| Benzylic Protons (-CH₂-) | ~ 3.40 | - |

| Methyl Protons (-N(CH₃)₂) | ~ 2.25 | 2.2 - 2.4 |

| ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Experimental Range (ppm) |

| Quaternary Carbon (C-1) | ~ 138.5 | - |

| Aromatic Carbons (C-3, C-5) | ~ 131.5 | - |

| Aromatic Carbons (C-2, C-6) | ~ 130.5 | - |

| Bromo-substituted Carbon (C-4) | ~ 121.0 | - |

| Benzylic Carbon (-CH₂-) | ~ 63.5 | - |

| Methyl Carbons (-N(CH₃)₂) | ~ 45.0 | - |

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of reaction feasibility and kinetics.

The synthesis of this compound typically involves the nucleophilic substitution (SN2) reaction between a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) and dimethylamine (B145610). DFT calculations can be used to model the energy profile of this reaction. The process involves locating the minimum energy structures of the reactants, the transition state (TS), and the products along the reaction coordinate.

The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the concerted bond-breaking (C-Br) and bond-forming (C-N) processes. Frequency calculations are performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (ΔE‡) is the energy difference between the transition state and the reactants, while the reaction energy (ΔErxn) is the difference between the products and the reactants. These values determine the reaction rate and thermodynamic favorability.

Table 3: Illustrative Calculated Energies for the SN2 Synthesis of this compound (Note: Values are representative for a gas-phase DFT calculation and serve for illustrative purposes.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 4-Bromobenzyl bromide + Dimethylamine | 0.0 |

| Transition State | [Br···CH₂(C₆H₄)···N(CH₃)₂]‡ | +20.5 (ΔE‡) |

| Products | This compound + HBr | -15.0 (ΔErxn) |

These calculations can guide experimental work by predicting optimal reaction conditions and identifying potential side reactions.

Prediction of Molecular Interactions and Binding Affinities

The structural framework of this compound, containing a dimethylamine pharmacophore, makes it a valuable precursor for synthesizing potentially therapeutic agents. Computational methods, particularly molecular docking, are essential for predicting how this molecule or its derivatives might interact with biological targets like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and electrostatic complementarity.

The output of a docking simulation includes the predicted binding pose and a scoring function value, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a stronger predicted binding interaction. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For instance, derivatives of this compound could be docked into the active site of a target enzyme. The bromine atom can participate in halogen bonding, while the aromatic ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The dimethylamino group can act as a hydrogen bond acceptor. These predictions help in rational drug design by suggesting modifications to the molecular structure to enhance binding affinity and selectivity. nih.gov

Table 4: Hypothetical Molecular Docking Results for a this compound Derivative (Note: This table is illustrative of typical data obtained from a molecular docking study against a hypothetical protein kinase target.)

| Parameter | Predicted Value / Description |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | LEU83, VAL91, PHE145, LYS67, ASP161 |

| Hydrogen Bonds | Interaction between the dimethylamino nitrogen and the backbone NH of LEU83. |

| Hydrophobic Interactions | Benzyl (B1604629) ring interacting with LEU83 and VAL91. |

| π-π Stacking | Aromatic ring stacking with the side chain of PHE145. |

| Halogen Bond | Bromine atom interacting with the backbone carbonyl of LYS67. |

While docking provides a rapid assessment, more rigorous methods like molecular dynamics (MD) simulations and free energy calculations can provide more accurate predictions of binding affinity, though at a much higher computational cost. nih.gov

Biological and Biomedical Research Applications of 4 Bromobenzyl Dimethylamine and Its Derivatives

Investigation as Biological Target Modulators

The structural features of (4-Bromobenzyl)dimethylamine derivatives, including the presence of an aromatic ring, a halogen atom, and a tertiary amine, make them candidates for interaction with biological macromolecules. The bromine atom can participate in halogen bonding, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. The dimethylamine (B145610) group can be protonated at physiological pH, allowing for ionic interactions. These properties underpin their investigation as modulators of enzymes and receptors.

Enzyme Inhibition and Modulation Studies (e.g., Cyclooxygenase-2 selective inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various types of tumors. Its inhibition is a key therapeutic strategy for managing inflammation and has been explored in cancer therapy. mdpi.com Research into selective COX-2 inhibitors has demonstrated that molecules incorporating a benzylamine (B48309) or a related benzylideneamino scaffold can exhibit significant inhibitory activity.

In one study, a series of 4-benzylideneamino-benzenesulfonamide derivatives were designed and synthesized for evaluation as selective COX-2 inhibitors. nih.gov Extensive structure-activity relationship (SAR) studies revealed that several of these compounds were novel and selective inhibitors of COX-2. Notably, the presence of the benzylideneamino moiety was crucial for the observed activity. This suggests that the core benzylamine structure, which is central to this compound, is a viable scaffold for developing COX-2 inhibitors. The 4-bromo substitution on the benzyl (B1604629) ring of this compound could further enhance binding affinity or selectivity through specific interactions within the enzyme's active site.

Table 1: COX-2 Inhibition by a Representative Benzylideneamino Derivative This table is based on data for a structurally related compound to illustrate the potential of the benzylamine scaffold.

| Compound Name | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-(3-Carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

The data indicates that benzylamine-related structures can be potent and highly selective COX-2 inhibitors, providing a strong rationale for the synthesis and evaluation of this compound derivatives for this biological target. nih.gov

Neurotransmitter Receptor Interaction Studies

The nervous system relies on the precise interaction between neurotransmitters and their receptors to regulate a vast range of physiological and cognitive processes. nih.govresearchgate.net The structural motifs within this compound and its derivatives are found in various compounds known to interact with these critical receptors.

Research into psychedelic phenethylamines has revealed that N-benzyl derivatives show a high affinity for serotonin (B10506) receptors. Specifically, an N-(4-bromobenzyl) derivative of 2C-B, a potent serotonin 5-HT₂A receptor agonist, was found to bind even more tightly to the receptor than its parent compound. wikipedia.org This finding directly implicates the 4-bromobenzyl moiety in high-affinity receptor binding, highlighting its potential for modulating serotonergic neurotransmission.

Furthermore, studies on purine (B94841) derivatives have shown that the inclusion of benzyl and dimethylamino groups can confer a high affinity for the benzodiazepine (B76468) receptor (BZR), which is an allosteric modulatory site on the GABA-A receptor complex. nih.gov A series of 9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines were tested for their binding ability, with an 8-bromo substituted analogue showing an IC₅₀ value of 0.011 µM, indicating very high affinity. nih.gov This demonstrates that the combination of a substituted benzyl group and a dimethylamino function can be highly effective in targeting neurotransmitter receptors. These studies collectively suggest that derivatives of this compound are promising candidates for neurotransmitter receptor interaction studies.

Research into Neurodegenerative Disorders

Neurodegenerative disorders such as Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of Alzheimer's is the aggregation of the tau protein into neurofibrillary tangles. nih.gov Research efforts are focused on identifying small molecules that can inhibit this aggregation process or cross the blood-brain barrier to reach targets within the central nervous system.

Inhibition of Tau Aggregation in Alzheimer's Disease Research Models

The benzylamine scaffold has been identified as a promising starting point for the development of tau aggregation inhibitors. In a study of 1-benzylamino-2-hydroxyalkyl derivatives, researchers investigated their ability to inhibit the aggregation of both amyloid-β and tau protein. nih.gov The study found that the location of the nitrogen atom within the benzylamine fragment played a significant role in the inhibition of tau aggregation. A longer distance between the nitrogen atom and a hydroxyl group in the molecule increased the inhibitory activity against tau aggregation from 38.0% to 69.6% for one compound pair. nih.gov This highlights the specific structural requirements for effective inhibition and underscores the potential of benzylamine derivatives in this research area.

Table 2: Inhibition of Tau Protein Aggregation by Benzylamine Derivatives Data represents the percent inhibition of tau aggregation at a 10 µM concentration in an in vitro model.

| Compound ID | Core Structure | Key Substituent | Tau Aggregation Inhibition (%) |

|---|---|---|---|

| 19 | 1-Benzylamino-2-hydroxypropyl | 3-tert-butyl | 38.0 |

| 23 | 1-Benzylamino-3-hydroxypropyl | 3-tert-butyl | 69.6 |

| 18 | 1-Benzylamino-2-hydroxypropyl | 3-tert-butyl, 4-OH | 68.3 |

These findings demonstrate that modifications to the benzylamine scaffold can significantly modulate anti-aggregation activity, making derivatives of this compound valuable tools for further investigation in Alzheimer's disease research models. nih.gov

Blood-Brain Barrier Permeation Mechanisms in Research Contexts

For any compound to be effective in treating central nervous system disorders, it must be able to cross the highly selective blood-brain barrier (BBB). The BBB restricts the passage of substances from the bloodstream into the brain, protecting it from toxins and pathogens. wikipedia.org The ability of a small molecule to permeate the BBB is largely governed by its physicochemical properties, such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.

Compounds with high lipophilicity and low molecular weight are more likely to cross the BBB via passive diffusion. foodb.ca this compound possesses characteristics that are generally favorable for BBB penetration: a relatively low molecular weight and lipophilicity conferred by the aromatic ring and bromine atom.

Research into BBB permeability often utilizes in vitro models to predict in vivo behavior. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a high-throughput screening tool that assesses a compound's ability to diffuse across an artificial membrane coated with lipids that mimic the composition of the BBB. nih.gov This assay can effectively discriminate between compounds with good and poor BBB permeability potential. nih.gov Derivatives of this compound are suitable candidates for evaluation using such models to understand their potential for CNS delivery and to guide the design of new derivatives with optimized permeability characteristics.

Antimicrobial Activity Research

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Heterocyclic compounds are a rich source of potential antimicrobial drugs. Research has shown that incorporating the this compound moiety into heterocyclic systems can lead to compounds with significant antibacterial and antifungal activity.

A study focused on the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives demonstrated their potential as antimicrobial agents. nih.gov These compounds were screened for their activity against various strains of bacteria and fungi. The results indicated that several of the synthesized derivatives exhibited notable antimicrobial effects. Similarly, other research has confirmed that benzyl bromide derivatives can possess strong antibacterial and antifungal properties. nih.gov The dimethylamine pharmacophore itself is a key feature in numerous biologically active compounds that exhibit antimicrobial effects.

Table 3: Antimicrobial Screening of 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol Derivatives This table presents a selection of findings from the study, showing zones of inhibition against representative microorganisms.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 6a | E. coli | 14 | A. niger | 15 |

| 6b | S. aureus | 16 | C. albicans | 13 |

| 6c | P. aeruginosa | 12 | A. niger | 14 |

| 6d | S. pyogenes | 15 | C. albicans | 12 |

The research into these derivatives shows that the 4-bromobenzyl group is a valuable component in the design of new molecules with potential applications in combating microbial infections. nih.gov

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial activity of derivatives of this compound is primarily attributed to their ability to disrupt microbial cells, with the specific mechanism often dependent on the structural class of the derivative.

A prominent class of antimicrobial agents derived from this compound are quaternary ammonium (B1175870) compounds (QACs) . The primary mechanism of action for QACs is the disruption of the bacterial cell membrane. nih.govorst.edu The positively charged quaternary nitrogen atom in these compounds interacts with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides, peptidoglycan, and membrane lipids. mdpi.com This interaction leads to the destabilization of the cell membrane, causing a loss of membrane integrity and leakage of essential intracellular components, which ultimately results in cell death. nih.govresearchgate.net The effectiveness of this disruption is influenced by the length of the alkyl chains attached to the nitrogen atom.

Another elucidated mechanism of action for benzylamine derivatives is the inhibition of essential microbial enzymes . For instance, certain substituted benzyloxy-benzylamine derivatives have been identified as potent inhibitors of the acetyltransferase Eis from Mycobacterium tuberculosis. nih.gov The Eis enzyme is responsible for the acetylation of aminoglycoside antibiotics like kanamycin, leading to drug resistance. By inhibiting Eis, these benzylamine derivatives can restore the susceptibility of resistant bacterial strains to conventional antibiotics. nih.gov

Furthermore, some N-benzyl-3-indole derivatives have been shown to target DNA gyrase B enzymes in bacteria. ekb.eg DNA gyrase is a crucial enzyme involved in DNA replication and repair. Inhibition of this enzyme prevents cell division and leads to bacterial cell death. ekb.eg

Structure-Activity Relationship Studies for Antimicrobial Efficacy

The antimicrobial efficacy of derivatives of this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern their potency and spectrum of activity.

For quaternary ammonium compounds (QACs) , a critical factor influencing antimicrobial activity is the length of the N-alkyl chains . Generally, alkyl chains of C12 to C16 exhibit the greatest inhibitory ability. nih.gov The antimicrobial activity of quaternized poly(dimethylaminoethyl methacrylate) (PDMAEMA) coated on cellulose (B213188) was found to be inversely proportional to the alkyl chain length of the bromoalkane used for quaternization, with shorter alkyl chains showing higher activity against E. coli. mdpi.com

The nature and position of substituents on the benzyl ring also play a significant role. In a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, the presence of specific substituents led to compounds with potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 μg/mL. nih.gov For N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives without substituents or with small substituents like methyl or methoxyl groups in the para-position of the benzene (B151609) ring showed higher activity against S. aureus and B. subtilis. researchgate.net

| Derivative Class | Key Structural Features | Impact on Antimicrobial Efficacy |

| Quaternary Ammonium Compounds (QACs) | N-Alkyl Chain Length | Optimal activity with C12-C16 chains. nih.gov Shorter chains can increase activity in some polymer systems. mdpi.com |

| N,N-dibenzyl-cyclohexane-1,2-diamines | Benzyl Ring Substituents | Specific substitutions lead to potent broad-spectrum activity (MICs 0.0005-0.032 μg/mL). nih.gov |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Benzyl Ring Substituents | Unsubstituted or small para-substituents (methyl, methoxyl) enhance activity against S. aureus and B. subtilis. researchgate.net |

| Benzylthioquinolinium Iodides | Linker between Thioether and Phenyl Ring | Introduction of a methylene (B1212753) linker increases antifungal potency. nih.gov |

Anti-inflammatory Mechanism Research

While direct research on the anti-inflammatory mechanisms of this compound is limited, studies on structurally related benzylamine and benzamide (B126) derivatives provide insights into potential pathways.

A plausible mechanism of anti-inflammatory action for benzylamine derivatives involves the inhibition of the transcription factor NF-κB . NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Research on N-substituted benzamides has shown that these compounds can inhibit the production of TNF-α in a dose-dependent manner by inhibiting NF-κB. nih.gov This suggests that derivatives of this compound could exert anti-inflammatory effects by a similar mechanism, thereby reducing the production of inflammatory mediators.

Furthermore, studies on 8-benzylaminoxanthine derivatives have demonstrated their in vivo anti-inflammatory activity in carrageenan- and formalin-induced inflammation models in mice. nih.gov This activity is linked to their affinity for adenosine (B11128) receptors, particularly the A2A receptor, which is known to be involved in modulating inflammatory processes. nih.gov The structural similarity of these compounds to benzylamine derivatives suggests that interaction with adenosine receptors could be another potential anti-inflammatory mechanism for derivatives of this compound.

| Compound Class | Potential Anti-inflammatory Mechanism | Key Molecular Target |

| N-Substituted Benzamides | Inhibition of pro-inflammatory cytokine production. nih.gov | NF-κB. nih.gov |

| 8-Benzylaminoxanthines | Modulation of inflammatory pathways. nih.gov | Adenosine A2A Receptor. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The conventional synthesis of (4-Bromobenzyl)dimethylamine typically involves the nucleophilic substitution of 4-bromobenzyl halides with dimethylamine (B145610). While effective, future research is centered on developing more efficient, cost-effective, and environmentally benign catalytic systems. The focus is shifting from stoichiometric reagents to catalytic processes that offer higher atom economy and milder reaction conditions.

A significant area of exploration is the use of transition-metal catalysts to facilitate C-N cross-coupling reactions. While palladium-based catalysts are well-established for such transformations, research is moving towards catalysts based on more abundant and less expensive metals like copper and iridium. These systems could enable the direct amination of 4-bromobenzyl derivatives under more sustainable conditions. For instance, copper-catalyzed systems, sometimes utilizing additives like 1,10-phenanthroline, are being investigated for related amine syntheses. The development of photocatalytic systems that can activate the C-Br bond using visible light is another promising frontier, potentially reducing the need for high reaction temperatures and harsh reagents.

| Catalyst System Type | Potential Advantage | Research Focus |

| Earth-Abundant Metal Catalysts (e.g., Copper, Iron) | Lower cost, reduced toxicity compared to precious metals. | Ligand design to improve catalytic activity and substrate scope. |

| Photocatalysts (e.g., Iridium, Organic Dyes) | Use of light as a traceless reagent, mild reaction conditions. | Development of catalysts that absorb in the visible spectrum. |